molecular formula C14H24F2N2O2 B13065408 tert-Butyl 4,4-difluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate

tert-Butyl 4,4-difluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate

Cat. No.: B13065408
M. Wt: 290.35 g/mol
InChI Key: RNTVACMEKYWYLW-UHFFFAOYSA-N
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Description

tert-Butyl 4,4-difluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of a tert-butyl group, two fluorine atoms, and a diazaspiro undecane core. It is used in various scientific research applications due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4,4-difluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate typically involves multiple steps. One common method includes the reaction of a suitable precursor with tert-butyl chloroformate in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems to control reaction parameters. The use of high-purity reagents and solvents is crucial to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4,4-difluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 4,4-difluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is used to study enzyme interactions and protein-ligand binding. Its spirocyclic structure makes it a valuable tool for probing the active sites of enzymes and understanding their mechanisms of action .

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It is being explored as a lead compound for the development of new drugs targeting specific diseases .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of tert-Butyl 4,4-difluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a potent modulator of biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 4,4-difluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate is unique due to its spirocyclic structure and the presence of two fluorine atoms. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H24F2N2O2

Molecular Weight

290.35 g/mol

IUPAC Name

tert-butyl 4,4-difluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate

InChI

InChI=1S/C14H24F2N2O2/c1-12(2,3)20-11(19)18-9-13(4-6-17-7-5-13)8-14(15,16)10-18/h17H,4-10H2,1-3H3

InChI Key

RNTVACMEKYWYLW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CCNCC2)CC(C1)(F)F

Origin of Product

United States

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